molecular formula C15H16BrNO2 B8349834 4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester

4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B8349834
M. Wt: 322.20 g/mol
InChI Key: AZOQCQXEQXAAKC-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

Triethylsilane (2.25 mL, 14.1 mmol) was added to a stirring, room temperature solution of 63 (1.5291 g, 4.55 mmol) in trifluoroacetic acid (TFA) (10.8 mL, 0.42 M) under N2. After stirring at room temperature for 3 hours, the reaction was heated to 35° C. for 35 min, then the TFA was removed under vacuum, and the crude product was taken up in EtOAc, washed with brine, dried with Na2SO4, filtered, concentrated, and purified by preparative reverse phase HPLC with the following conditions: 0 to 12 min, 35:65 H2O:CH3CN; 14-15 min, 35:65 to 0:100 H2O:CH3CN; 20 mL/min.; λ=254 nM; 3.67 g/mL, 0.2 mL/injection. 0.8402 g (57.3%) of 64 was obtained as a fluffy white solid. (Note: An undesired impurity has a retention time of 12.281 min by HPLC). 1H (CDCl3, 400 MHz): δ 9.07 (1H, broad s), 7.55 (1H, dd, J=8.0, 1.3 Hz), 7.21 (1H, td, J=7.3, 1.3 Hz), 7.17 (1H, dd, J=7.6, 2.4 Hz), 7.06 (1H, ddd, J=7.9, 7.0, 2.3 Hz), 6.82 (1H, s), 6.72 (1H, s), 4.32 (2H, t, J=7.2 Hz), 2.99 (2H, t, J=8.0 Hz), 2.78 (2H, t, J=7.9 Hz), 1.36 (3H, t, J=7.2 Hz) ppm. 13C (CDCl3, 100 MHz): δ 161.21, 141.03, 132.75, 130.41, 127.63, 127.32, 125.31, 124.43, 122.66, 120.68, 114.83, 60.22, 37.78, 27.03, 14.48 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 14.48; CH2 carbons: 60.22, 37.78, 27.03; CH carbons: 132.75, 130.41, 127.63, 127.32, 120.68, 114.83 ppm. HPLC: 11.355 min.
Quantity
2.25 mL
Type
reactant
Reaction Step One
Name
63
Quantity
1.5291 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
solvent
Reaction Step One
Name
Yield
57.3%

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[CH2:8]([O:10][C:11]([C:13]1[NH:14][CH:15]=[C:16]([C:18](=O)[CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Br:26])[CH:17]=1)=[O:12])[CH3:9]>FC(F)(F)C(O)=O>[CH2:8]([O:10][C:11]([C:13]1[NH:14][CH:15]=[C:16]([CH2:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Br:26])[CH:17]=1)=[O:12])[CH3:9]

Inputs

Step One
Name
Quantity
2.25 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
63
Quantity
1.5291 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C(C1)C(CC1=C(C=CC=C1)Br)=O
Name
Quantity
10.8 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 35° C. for 35 min
Duration
35 min
CUSTOM
Type
CUSTOM
Details
the TFA was removed under vacuum
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative reverse phase HPLC with the following conditions
CUSTOM
Type
CUSTOM
Details
0 to 12 min, 35:65 H2O
Duration
6 (± 6) min
CUSTOM
Type
CUSTOM
Details
14-15 min, 35:65
Duration
14.5 (± 0.5) min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=C(C1)CCC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.8402 g
YIELD: PERCENTYIELD 57.3%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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